4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran
Overview
Description
“4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H12BrClO2 . It has an average mass of 291.569 Da and a monoisotopic mass of 289.970917 Da .
Synthesis Analysis
This compound can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-2H-pyran ring attached to a 4-bromo-2-chlorophenoxy group . The bromine and chlorine atoms on the phenoxy group make it a halogenated heterocycle .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Convenient Synthesis Approaches : A study by Liu et al. (2008) describes a convenient approach for the preparation of a compound synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene, demonstrating the use of bromo-chlorophenoxy tetrahydro pyran in complex organic synthesis processes (Liu, Li, Lu, & Miao, 2008).
Intermediate in Lipid Peroxidation Product Synthesis : Jouanin et al. (2008) worked on synthesizing internal standards for the quantification of lipid peroxidation products, using a compound that is a precursor of 4-hydroxy-2(E)-nonenal, synthesized starting from ethyl 2-bromoacetate (Jouanin, Sreevani, Rathahao, Guéraud, & Paris, 2008).
Experimental and Theoretical Studies in Pyrolysis : Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, providing insights into the kinetics and mechanisms involved in such processes (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).
Photochemical and Material Science Applications
Photochemical Properties and Cytotoxicities : A study by Ota et al. (2015) explored the photochemical properties and cytotoxicities of 2H-naphtho[1,2-b]pyran and its photodimers, showcasing the potential of such compounds in material science and medical applications (Ota, Sasamori, Tokitoh, Onodera, Mizushina, Kuramochi, & Tsubaki, 2015).
Emission-Tuned Nanoparticles : Fischer et al. (2013) discussed the use of compounds including tetrahydro-2H-pyran in the creation of emission-tuned nanoparticles, which have applications in various fields such as imaging and sensor technologies (Fischer, Baier, & Mecking, 2013).
Drug Synthesis and Pharmaceutical Applications
Preparation of SGLT2 Inhibitors : In another study by Liu et al. (2008), a novel approach for the preparation of specific inhibitors was developed, starting from a bromo-chlorobenzoic acid precursor (Liu, Li, & Lu, 2008).
Synthesis of 4H-Pyran-4-One Derivatives : Shahrisa et al. (2000) explored the synthesis of 4H-pyran-4-one derivatives, which are known for their useful biological properties, including potential pharmaceutical applications (Shahrisa, Tabrizi, & Ahsani, 2000).
Hepatoprotection Studies : Tripathi et al. (2003) examined the hepatoprotective activity of a compound related to 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran, demonstrating its potential in therapeutic applications (Tripathi, Srivastava, Rastogi, Raina, Ram, & Srivastava, 2003).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove the victim to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZBQFBYHYZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.